molecular formula C15H20ClNO3 B554409 Z-Leu-chloromethylketone CAS No. 52467-54-6

Z-Leu-chloromethylketone

Cat. No. B554409
CAS RN: 52467-54-6
M. Wt: 297.78 g/mol
InChI Key: FZWQHSCPNKTIRU-ZDUSSCGKSA-N
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Description

Molecular Structure Analysis

The molecular structure of Z-Leu-chloromethylketone can be represented by various descriptors. For instance, its InChI representation is InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 . The Canonical SMILES representation is CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 and the Isomeric SMILES representation is CC(C)CC@@HCCl)NC(=O)OCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

Z-Leu-chloromethylketone has several computed properties. It has a molecular weight of 297.78 g/mol. Its XLogP3-AA value, which is a measure of its lipophilicity, is 3.5. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has eight rotatable bonds. The exact mass and monoisotopic mass of the compound are both 297.1131712 g/mol .

Scientific Research Applications

Inactivation of Enzymes

Z-Leu-chloromethylketone has been studied for its ability to inactivate various enzymes. In particular, research has focused on its impact on calpain, a calcium-activated proteinase. One study demonstrated the synthesis of Z-Leu-Leu-Tyr-CH2F and its comparative ability to inactivate calpain, alongside its impact on cathepsin L, another enzyme under investigation (Angliker, Anagli, & Shaw, 1992).

Effects on Human Neutrophil Respiratory Burst

Research on Z-Leu-chloromethylketone includes examining its effects on human neutrophil respiratory burst, an important immune response. A study showed that Z-Leu-chloromethylketone, as an inhibitor of chymotrypsin, interfered with superoxide production stimulated by specific chemoattractants in human neutrophils (Gervaix, Kessels, Suter, Lew, & Verhoeven, 1991).

Kinetic Evaluation as Calpain Inhibitors

Further investigations have been conducted on the kinetic evaluation of various inhibitors, including Z-Leu-chloromethylketone, for their efficacy in inhibiting calpain. This includes the development of continuous fluorogenic assays and the identification of selective time-dependent inhibitors (Harris et al., 1995).

Structure-Activity Relationship Studies

There have been structure-activity relationship (SAR) studies of chloromethyl ketone derivatives for selective enzyme inhibitors. These studies aim to understand how different structural components of Z-Leu-chloromethylketone and similar compounds affect their inhibitory activity (Hayashi, Iijima, Katada, & Kiso, 2000).

Implications for Signal Transduction

The effects of Z-Leu-chloromethylketone on signal transduction pathways have also been a subject of research. This includes studying its impact on the activation of phospholipase D in response to certain stimuli in human neutrophils (Kessels, Gervaix, Lew, & Verhoeven, 1991).

properties

IUPAC Name

benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWQHSCPNKTIRU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427233
Record name Z-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-chloromethylketone

CAS RN

52467-54-6
Record name Z-L-Leu-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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